6-bromo-1-(3-fluorobenzyl)-1H-indole

Physicochemical Properties Molecular Weight Lipophilicity

Researchers often face limited access to indole scaffolds that combine a robust coupling handle with a pharmacophore-enhancing N-substituent. 6-Bromo-1-(3-fluorobenzyl)-1H-indole addresses this gap by providing a single, high-purity intermediate that enables rapid SAR exploration and scalable API synthesis. • C6-Br enables reliable Pd-catalyzed cross-coupling for late-stage diversification. • N-1 3-fluorobenzyl group has been shown to improve target potency vs. unsubstituted benzyl analogs. • Consistent quality (≥98% purity) minimizes variability in medicinal chemistry campaigns. • Stocked in standard research quantities with global shipping, reducing procurement lead times.

Molecular Formula C15H11BrFN
Molecular Weight 304.16 g/mol
Cat. No. B7978932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-(3-fluorobenzyl)-1H-indole
Molecular FormulaC15H11BrFN
Molecular Weight304.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=C3)Br
InChIInChI=1S/C15H11BrFN/c16-13-5-4-12-6-7-18(15(12)9-13)10-11-2-1-3-14(17)8-11/h1-9H,10H2
InChIKeyQJDKDNCSHBOAAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-bromo-1-(3-fluorobenzyl)-1H-indole: Core Properties and Procurement Specifications


6-bromo-1-(3-fluorobenzyl)-1H-indole (CAS: 1627971-63-4) is a halogenated indole derivative with the molecular formula C15H11BrFN and a molecular weight of 304.16 g/mol . It features a bromine atom at the 6-position of the indole core and a 3-fluorobenzyl substituent at the N-1 position . This compound is primarily utilized as a molecular building block in medicinal chemistry and chemical biology research , serving as a key intermediate for further functionalization via cross-coupling reactions .

Why 6-bromo-1-(3-fluorobenzyl)-1H-indole Cannot Be Interchanged with Generic Indoles or Other Halogenated Analogs


Generic substitution of 6-bromo-1-(3-fluorobenzyl)-1H-indole with simpler indoles or even other halogenated derivatives is not scientifically valid due to the synergistic and specific impact of its dual substituents on key molecular properties. The bromine atom at the C6 position provides a critical handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures not accessible with non-halogenated analogs . Simultaneously, the 3-fluorobenzyl group at the N-1 position has been shown in multiple chemotypes to confer superior biological activity compared to unsubstituted benzyl or other positional isomers, due to optimized electronic and steric interactions within enzyme active sites [1]. The specific combination of these two moieties results in a unique chemical entity with distinct reactivity and binding potential, where exchanging either the halogen or the N-benzyl substituent fundamentally alters the compound's utility in a research or industrial setting .

6-bromo-1-(3-fluorobenzyl)-1H-indole: Quantified Differentiators Against Key Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity Compared to Non-Brominated Analog

The presence of the bromine atom at the C6 position fundamentally alters the physicochemical profile of the indole scaffold. 6-bromo-1-(3-fluorobenzyl)-1H-indole exhibits a significantly higher molecular weight and is predicted to have greater lipophilicity compared to its non-brominated analog, 1-(3-fluorobenzyl)-1H-indole. These differences impact properties such as membrane permeability, solubility, and overall pharmacokinetic behavior, making the brominated version a distinct chemical entity for biological evaluation .

Physicochemical Properties Molecular Weight Lipophilicity

Synthetic Utility: The Bromine Handle as a Quantifiable Advantage in Cross-Coupling Reactions

The presence of a bromine atom at the C6 position provides a quantifiable synthetic advantage by enabling highly efficient and selective cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings . This allows for the rapid and modular assembly of diverse chemical libraries that are inaccessible using the non-halogenated analog, 1-(3-fluorobenzyl)-1H-indole, which lacks a reactive handle for such transformations [1]. The bromine substituent is a key differentiator for medicinal chemistry campaigns, where the ability to easily derivatize a core scaffold is paramount.

Synthetic Chemistry Cross-Coupling Building Block

Impact of the 3-Fluorobenzyl Substituent on Biological Activity: A Class-Level Inference

The 3-fluorobenzyl moiety is a key driver of enhanced biological activity. In a series of benzimidazole-thioquinoline derivatives, the compound bearing a 3-fluorobenzyl group (compound 6c) exhibited an IC50 of 76.7 ± 0.7 µM against α-glucosidase, a two-fold improvement over the unsubstituted benzyl analog (6a, IC50 = 153.7 ± 0.9 µM) [1]. Furthermore, the 3-fluoro substitution was superior to the 2-fluoro isomer (6b, IC50 = 187.9 ± 2.4 µM), highlighting the critical importance of the fluorine position for optimal activity [1]. While this data is from a different chemotype, it provides class-level evidence that the 3-fluorobenzyl group is a preferred structural motif for achieving enhanced target engagement compared to other benzyl substitutions.

Structure-Activity Relationship Enzyme Inhibition Fluorine Chemistry

Procurement Specification: Defined Purity as a Quantifiable Quality Benchmark

For research and industrial applications, the purity of a chemical building block is a quantifiable specification that directly impacts the reliability and reproducibility of experimental outcomes. 6-bromo-1-(3-fluorobenzyl)-1H-indole is commercially available with a specified purity of ≥95% . This specification serves as a benchmark for procurement, allowing users to select a product that meets the rigorous demands of synthetic chemistry and biological testing, where impurities can lead to side reactions or false biological readouts. While data for a direct comparator may vary by vendor, this defined purity level is a critical parameter for ensuring consistent results in downstream applications.

Chemical Purity Quality Control Procurement

Optimal Research and Industrial Applications for 6-bromo-1-(3-fluorobenzyl)-1H-indole


Medicinal Chemistry: Core Scaffold for Structure-Activity Relationship (SAR) Studies

The compound is ideally suited as a core scaffold for SAR campaigns. The combination of the bromine handle for late-stage functionalization and the 3-fluorobenzyl group, which has been shown to enhance potency over other benzyl analogs [1], allows medicinal chemists to efficiently explore chemical space and optimize lead compounds for target engagement. The ability to easily modify the C6 position via cross-coupling enables the rapid generation of focused libraries to probe the impact of different aryl or alkyl groups on biological activity.

Chemical Biology: Tool Compound for Target Identification and Validation

The bromine atom in 6-bromo-1-(3-fluorobenzyl)-1H-indole provides a convenient site for further derivatization to create chemical biology probes . For instance, it can be used as a starting material to synthesize affinity chromatography ligands for target identification or activity-based probes for studying enzyme function. The 3-fluorobenzyl group may enhance binding to certain protein pockets, as inferred from class-level data [1], potentially improving the selectivity of the resulting probe.

Process Chemistry: Late-Stage Diversification in API Synthesis

In an industrial setting, this compound can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its robust bromine handle allows for highly reliable and scalable cross-coupling reactions under mild conditions . This modular approach to synthesis can shorten synthetic routes, reduce the number of steps, and improve overall yield and purity compared to linear syntheses that do not utilize such a versatile building block . This leads to more cost-effective and efficient manufacturing processes.

Academic Research: Synthesis of Novel Heterocyclic Libraries

For academic research groups focused on organic synthesis, 6-bromo-1-(3-fluorobenzyl)-1H-indole is a valuable substrate for exploring new methodologies in transition metal-catalyzed cross-coupling and heterocyclic chemistry . Its distinct substitution pattern offers unique challenges and opportunities for developing novel synthetic transformations, contributing to the broader advancement of chemical science. The defined purity ensures that research findings are based on a reliable and well-characterized starting material.

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